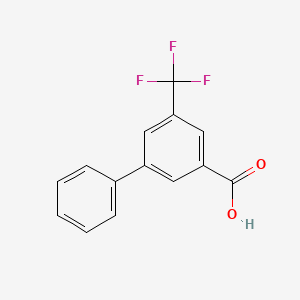

3-Phenyl-5-trifluoromethylbenzoic acid

Description

Properties

IUPAC Name |

3-phenyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-10(6-11(8-12)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVJYLZDGQAZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673511 | |

| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214343-03-9 | |

| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: One common method for synthesizing 3-Phenyl-5-trifluoromethylbenzoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst and a base.

Direct Fluorination: Another method involves the direct fluorination of a suitable precursor compound using reagents such as trifluoromethyl iodide and a strong base like potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Phenyl-5-trifluoromethylbenzoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nitrating agents like nitric acid, halogenating agents like bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced benzoic acid derivatives.

Substitution: Nitrobenzoic acids, halogenated benzoic acids.

Scientific Research Applications

Chemistry: 3-Phenyl-5-trifluoromethylbenzoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the bioavailability and efficacy of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and substituent effects:

Key Observations:

Substituent Position and Acidity: The trifluoromethyl group at the 5-position (as in 3-Fluoro-5-trifluoromethylbenzoic acid) increases acidity compared to 2-(Trifluoromethyl)benzoic acid due to enhanced electron-withdrawal from the para position relative to the carboxylic acid group .

Biological Activity :

- Benzimidazole derivatives like 2-(3-Trifluoromethylphenyl)-1H-benzimidazole-5-carboxylic acid exhibit enhanced bioavailability and target binding compared to simple benzoic acids, attributed to the planar benzimidazole core and hydrogen-bonding capacity .

Synthetic Complexity: Compounds with amino linkages (e.g., the CF1 derivative in ) require multi-step syntheses involving Ullmann or Buchwald-Hartwig couplings, whereas simpler analogs like 2-(Trifluoromethyl)benzoic acid are accessible via direct Friedel-Crafts acylations .

Physicochemical and Commercial Considerations

| Property | 3-Phenyl-5-trifluoromethylbenzoic Acid (Inferred) | 3-Fluoro-5-trifluoromethylbenzoic Acid | 2-(Trifluoromethyl)benzoic acid |

|---|---|---|---|

| Solubility | Low (hydrophobic phenyl group) | Moderate (polar -F substituent) | High (smaller substituent) |

| Price (per gram) | N/A | ~$180–$640 (based on benzimidazole analogs) | ~$50–$100 (market average) |

| Applications | Catalyst ligands, polymer intermediates | Pharmaceutical intermediates | Agrochemical synthesis |

- Cost Drivers : Benzimidazole derivatives (e.g., BI-5038) are priced higher (~$180/g) due to complex purification steps, whereas simpler analogs are cost-effective .

- Thermal Stability : Bis-trifluoromethylated compounds (e.g., 2,5-Bis(trifluoromethyl)benzoic acid) exhibit superior thermal stability, making them suitable for high-temperature polymer applications .

Biological Activity

3-Phenyl-5-trifluoromethylbenzoic acid (CAS Number: 1214343-03-9) is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound possesses a trifluoromethyl group, which enhances its lipophilicity and binding affinity to various biological targets, making it a valuable candidate in drug design and development.

- Molecular Formula : CHFO

- Molecular Weight : 252.21 g/mol

- Structure : The compound features a phenyl group at the 3-position and a trifluoromethyl group at the 5-position of the benzoic acid core.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to proteins or enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including:

- Inhibition of Enzymatic Activity : The trifluoromethyl group can stabilize interactions with enzyme active sites, potentially leading to enhanced inhibition of target enzymes.

- Antimicrobial Activity : Research indicates that derivatives of trifluoromethylbenzoic acids exhibit significant antibacterial properties, particularly against Gram-positive bacteria .

Antimicrobial Properties

Studies have shown that compounds related to this compound possess notable antibacterial activity. For instance, derivatives have been tested for their minimum inhibitory concentrations (MICs) against various bacterial strains. The following table summarizes some findings:

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 3a | Staphylococcus aureus | 1.95 | Bacteriostatic |

| 3b | Staphylococcus epidermidis | 15.63 | Bactericidal |

| 3c | Bacillus cereus | 1000 | Bacteriostatic |

The presence of halogen substituents in the aromatic ring has been noted as a key factor for enhancing antibacterial activity .

Pharmacological Applications

The compound has been explored for its potential use in drug development due to its favorable pharmacokinetic properties:

- Enhanced Bioavailability : The incorporation of trifluoromethyl groups in drug candidates often leads to improved absorption and distribution within biological systems.

- Potential as a Pharmacophore : Its structural characteristics make it suitable for use as a pharmacophore in designing new therapeutic agents targeting various diseases .

Case Studies

- Anticancer Activity : A study highlighted the anticancer potential of related compounds containing trifluoromethyl groups, showing synergistic effects when combined with other chemotherapeutics . These compounds were noted for their ability to inhibit cancer cell proliferation effectively.

- Anthelmintic Activity : Research on thiosemicarbazide derivatives derived from trifluoromethylbenzoic acids demonstrated significant anthelmintic activity against nematodes, indicating broader applications in parasitic disease treatment .

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.